亚硫酸钙

描述

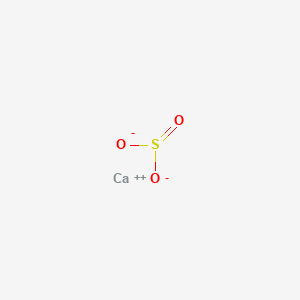

Calcium sulfite, or calcium sulphite, is a chemical compound, the calcium salt of sulfite with the formula CaSO3·x(H2O). Two crystalline forms are known, the hemihydrate and the tetrahydrate, respectively CaSO3·½(H2O) and CaSO3·4(H2O). All forms are white solids .

Synthesis Analysis

Calcium sulfite is produced on a large scale by flue gas desulfurization (FGD). When coal or other fossil fuel is burned, the byproduct is known as flue gas. Flue gas often contains SO2, whose emission is often regulated to prevent acid rain. Sulfur dioxide is scrubbed before the remaining gases are emitted through the chimney stack. An economical way of scrubbing SO2 from flue gases is by treating the effluent with Ca(OH)2 hydrated lime or CaCO3 limestone .Molecular Structure Analysis

The molecular formula of calcium sulfite is CaO3S. The average mass is 120.141 Da and the monoisotopic mass is 119.919403 Da .Chemical Reactions Analysis

Scrubbing with limestone follows the following idealized reaction: SO2 + CaCO3 → CaSO3 + CO2. Scrubbing with hydrated lime follows the following idealized reaction: SO2 + Ca(OH)2 → CaSO3 + H2O. The resulting calcium sulfite oxidizes in air to give gypsum: CaSO3 + ½ O2 → CaSO4 .Physical And Chemical Properties Analysis

Calcium sulfite is a white solid with a molar mass of 120.17 g/mol. It has a melting point of 600 °C and a solubility in water of 4.3 mg/100 mL at 18 °C .科学研究应用

Enhancing Arsenic Oxidation in Water

Calcium Sulfite solids activated by Iron have been used to enhance the oxidation of As (III) in water . This process uses Desulfurized Gypsum (DG) as a soil modifier, which imparts it with bulk solid sulfite . The Fe (III)–sulfite process in the liquid phase has shown great potential for the rapid removal of As (III) .

2. Oxidation Study and Mechanism Analysis of Desulfurization Ash Calcium Sulfite is a major component of desulfurization ash produced in the Dense-Phase-Tower desulfurization technology . The ash contains a large amount of Calcium Sulfite, which leads to its unstable nature; it is easily oxidized and expands in volume . Studies have been conducted to investigate the effects of the oxygen content, reaction temperature, medium flow rate, and chloride content on the oxidation of Calcium Sulfite .

Production of Wood Pulp

Calcium Sulfite can be used in the production of wood pulp through the sulfite process . This is an alternative to the Kraft process that uses hydroxides and sulfides instead of sulfites . However, Calcium Sulfite has been largely replaced by Magnesium and Sodium sulfites and bisulfites to attack the lignin .

Resource Utilization

Calcium Sulfite has been directly employed as a sulfite donor to assess the oxidation capability of the Fe(III)–sulfite system . This research is aimed at developing new utilization methods of Calcium Sulfite waste .

Cement Retarding Effect

Desulfurization ash, which primarily contains Calcium Sulfite, has been found to have a cement retarding effect . However, the impact of Calcium Sulfite on this effect is minimal .

Soil Conditioning

Desulfurized Gypsum (DG), which contains Calcium Sulfite, is used as a soil conditioner . It serves to improve certain properties of soil, such as its pH, water absorption, water retention, and so on .

安全和危害

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

Desulfurized gypsum (DG) as a soil modifier imparts it with bulk solid sulfite. The Fe(III)–sulfite process in the liquid phase has shown great potential for the rapid removal of As(III), but the performance and mechanism of this process using DG as a sulfite source in aqueous solution remains unclear .

作用机制

Target of Action

Calcium sulfite, or calcium sulphite, is a chemical compound with the formula CaSO3·x(H2O) . It is primarily used in the process of flue-gas desulfurization . The primary targets of calcium sulfite are sulfur dioxide (SO2) molecules present in flue gas, which is a byproduct of burning fossil fuels .

Mode of Action

Calcium sulfite interacts with sulfur dioxide through a scrubbing process . In this process, the flue gas is treated with hydrated lime (Ca(OH)2) or limestone (CaCO3), resulting in the formation of calcium sulfite . The reactions can be summarized as follows:

Biochemical Pathways

The biochemical pathway primarily involves the conversion of sulfur dioxide into calcium sulfite . This process is part of a larger system known as flue-gas desulfurization, which aims to reduce the emission of sulfur dioxide, a major contributor to acid rain .

Pharmacokinetics

For instance, calcium carbonate, a commonly used calcium supplement, has about 40% elemental calcium by weight . The daily dose of vitamin D, which aids in the absorption of calcium, is also a factor .

Result of Action

The primary result of calcium sulfite’s action is the reduction of sulfur dioxide emissions, thereby mitigating the environmental impact of burning fossil fuels . Additionally, the resulting calcium sulfite can oxidize in air to form gypsum (CaSO4), which, if sufficiently pure, can be used as a building material .

Action Environment

The action of calcium sulfite is heavily influenced by environmental factors. For instance, the presence of sulfur dioxide is a prerequisite for its formation . Furthermore, the process of flue-gas desulfurization, where calcium sulfite plays a key role, is typically conducted in industrial settings where fossil fuels are burned .

属性

IUPAC Name |

calcium;sulfite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.H2O3S/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBAOBIBJACZTNA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaSO3, CaO3S | |

| Record name | calcium sulfite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_sulfite | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883104 | |

| Record name | Calcium sulfite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Water or Solvent Wet Solid, White crystals or white crystalline powder, Dihydrate: White solid; [Hawley] | |

| Record name | Sulfurous acid, calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | CALCIUM SULPHITE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Calcium sulfite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9049 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Calcium sulfite | |

CAS RN |

10257-55-3 | |

| Record name | Calcium sulfite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010257553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfurous acid, calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium sulfite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium sulphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM SULFITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7078964UQP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the primary industrial application of calcium sulfite?

A1: Calcium sulfite is widely utilized in flue gas desulfurization (FGD) systems in coal-fired power plants. It effectively removes sulfur dioxide (SO2) from flue gas, mitigating harmful emissions. []

Q2: How is calcium sulfite produced during FGD?

A2: In wet FGD systems, limestone (calcium carbonate) reacts with SO2 in the flue gas, forming calcium sulfite. This process reduces SO2 emissions and yields calcium sulfite as a byproduct. []

Q3: What is the fate of calcium sulfite in FGD systems?

A3: Calcium sulfite generated during FGD is often oxidized to produce gypsum (calcium sulfate dihydrate), a valuable building material. [, , , , , ]

Q4: What challenges are associated with utilizing FGD gypsum?

A4: FGD gypsum often contains impurities like unreacted limestone, iron oxides, and calcium sulfite, impacting its quality and marketability. [, ] Purification processes, such as froth flotation, aim to address this issue. [, ]

Q5: How does the oxidation rate of calcium sulfite impact FGD gypsum quality?

A5: Slow oxidation of calcium sulfite in FGD gypsum can negatively impact its quality and limit its applications. []

Q6: What methods can enhance the oxidation of calcium sulfite in FGD systems?

A6: Researchers have explored various methods to enhance calcium sulfite oxidation, including the use of catalysts like manganese sulfate and hydrogen peroxide, as well as optimizing process parameters such as pH, temperature, and air flow rate. [, , , , ]

Q7: Can organic acids be used to improve FGD processes?

A7: Yes, adding organic acids, particularly carboxylic acids, in FGD systems can enhance SO2 removal efficiency and modify calcium sulfite crystal morphology, yielding larger, easier-to-dewater crystals. []

Q8: What is the molecular formula and weight of calcium sulfite?

A8: The molecular formula of anhydrous calcium sulfite is CaSO3, with a molecular weight of 120.14 g/mol. Calcium sulfite also exists as a hemihydrate, CaSO3·½H2O, with a molecular weight of 139.15 g/mol. [, , ]

Q9: How does the dissolution rate of calcium sulfite affect FGD processes?

A9: Calcium sulfite dissolution rate significantly impacts SO2 absorption, limestone utilization, and sulfite oxidation within FGD systems. [, ]

Q10: What factors influence the dissolution rate of calcium sulfite?

A10: Factors such as pH, temperature, dissolved calcium and sulfite concentrations, presence of magnesium or sulfate ions, and particle size/shape influence the dissolution rate of calcium sulfite. [, ]

Q11: How does the presence of sulfate ions impact calcium sulfite dissolution?

A11: Dissolved sulfate ions reduce both the dissolution rate and the equilibrium pH of calcium sulfite solutions. []

Q12: Can calcium sulfite form solid solutions with other compounds?

A12: Yes, calcium sulfite hemihydrate can form solid solutions with calcium sulfate. [, , ] The solid solubility of sulfate in calcium sulfite hemihydrate depends on the reaction temperature. []

Q13: What happens when calcium sulfite is heated?

A13: Calcium sulfite undergoes thermal decomposition at elevated temperatures. Above 600°C, it decomposes into calcium oxide (CaO) and sulfur dioxide (SO2). At even higher temperatures (above 680°C), it can also decompose into calcium sulfate (CaSO4) and calcium sulfide (CaS). []

Q14: Does manganese play a role in calcium sulfite chemistry?

A14: Manganese, often present as an impurity in limestone, acts as a catalyst for the oxidation of calcium sulfite. [, , ]

Q15: What is the Zeta potential and how is it relevant to calcium sulfite?

A15: Zeta potential is a measure of the surface charge of particles in a solution. Researchers use it to study the adsorption characteristics of colloids and other substances onto newly-generated calcium sulfite in processes like sugar clarification. [, ]

Q16: What are the environmental concerns related to calcium sulfite?

A16: Improper disposal of calcium sulfite, particularly in FGD ash, can lead to environmental pollution due to the potential release of sulfur dioxide and heavy metals like mercury. [, ]

Q17: How can calcium sulfite contribute to acid rock drainage (ARD)?

A17: While calcium sulfite can inhibit ARD due to its oxygen scavenging properties, its oxidation to sulfate can eventually contribute to ARD. []

Q18: What analytical techniques are used to characterize and quantify calcium sulfite?

A18: Analytical techniques used for calcium sulfite characterization and quantification include infrared spectroscopy, X-ray diffraction, differential thermal analysis, thermogravimetry, and ion chromatography. [, , , ]

Q19: What are some other potential applications of calcium sulfite?

A19: Besides FGD and gypsum production, calcium sulfite has been explored for applications such as:

- Soil amendment: It can improve soil quality by providing calcium and sulfur, but its application rate and soil pH require careful consideration to avoid potential phytotoxic effects. [, ]

- Cement production: Calcium sulfite can be used as an additive in cement production, contributing to the development of high-strength and environmentally friendly building materials. [, ]

- Sugar refining: Newly-generated calcium sulfite shows potential for adsorbing non-sugar substances in sugar syrup, improving the efficiency of sugar clarification processes. [, ]

Q20: What are some future research directions related to calcium sulfite?

A20: Future research could focus on:

- Developing more efficient and cost-effective methods for purifying FGD gypsum and expanding its applications. []

- Optimizing calcium sulfite oxidation processes for improved FGD gypsum quality and resource recovery. []

- Further investigating the use of calcium sulfite as a soil amendment, considering its potential environmental impacts and developing strategies for safe and effective application. [, ]

- Exploring novel applications of calcium sulfite in various industries, including its potential as a sustainable material for construction and other applications. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。